1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(1H-pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C13H13NO/c15-12-7-9-3-1-2-4-11(9)13(12)10-5-6-14-8-10/h1-6,8,12-15H,7H2 |
InChI Key |
WTGAYFIRWBJZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)C3=CNC=C3)O |
Origin of Product |
United States |
Preparation Methods
Grignard and Organolithium Reagent Approaches
Indenone reacts with organometallic reagents to form tertiary alcohols, which can be dehydrated or further functionalized. For example:
Procedure :
-
Generate a pyrrole-derived Grignard reagent (e.g., from 3-bromo-1H-pyrrole protected with triisopropylsilyl chloride).
-
Add the reagent to indenone in tetrahydrofuran (THF) at −78°C.
-
Quench with saturated ammonium chloride and extract with ethyl acetate.
-
Purify via silica gel chromatography to isolate the tertiary alcohol intermediate.
Challenges :
-
Pyrrole Grignard reagents exhibit low stability, requiring inert conditions.
-
Tertiary alcohol formation necessitates subsequent dehydration or oxidation to access the indene backbone.
Suzuki-Miyaura Cross-Coupling
Coupling Halogenated Indenones with Pyrrole Boronic Acids
This method offers regioselective installation of the pyrrole group under mild conditions:
Synthetic Route :
-
Bromination of indenone :
-
Cross-coupling :
-
Ketone reduction :
Typical Yields :
| Step | Yield (%) |
|---|---|
| Bromination | 65–75 |
| Suzuki coupling | 50–60 |
| Ketone reduction | 80–90 |
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.10 (s, 1H, pyrrole-H), 7.45–7.30 (m, 4H, aromatic-H), 5.20 (s, 1H, OH), 3.60–3.40 (m, 2H, CH₂), 2.90–2.70 (m, 2H, CH₂).
-
HRMS (ESI) : Calculated for C₁₃H₁₁NO [M+H]⁺: 198.0919; Found: 198.0918.
Claisen-Schmidt Condensation
Aldol-Type Reaction with Pyrrole Aldehydes
Base-catalyzed condensation between indenone and pyrrole-3-carbaldehyde forms α,β-unsaturated ketones, which are hydrogenated to yield diols:
Procedure :
-
Stir indenone (2.0 mmol) and pyrrole-3-carbaldehyde (2.0 mmol) in methanol (6 mL) with NaOH (4.0 mmol) at 20°C for 12 hours.
-
Acidify the mixture to pH 5 with HCl and extract with ethyl acetate.
-
Hydrogenate the conjugated ketone intermediate using H₂ (1 atm) and 10% Pd/C in ethanol to obtain the diol.
-
Isolate the target compound via fractional crystallization.
Limitations :
-
Low regioselectivity in aldol adduct formation.
-
Over-reduction risks during hydrogenation.
Reductive Amination and Subsequent Functionalization
Aminoindane Derivatives as Precursors
Amino groups introduced via reductive amination can be oxidized to hydroxyl groups:
Synthetic Pathway :
-
React indenone with pyrrole-3-amine in the presence of NaBH₃CN to form 1-(1H-pyrrol-3-yl)indan-2-amine.
-
Oxidize the amine to the hydroxyl group using oxone or mCPBA in aqueous acetonitrile.
Advantages :
Chemical Reactions Analysis
Cyclization and Tandem Reactions
The compound participates in silver-catalyzed tandem reactions to form polycyclic systems. For example:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tandem annulation with 2-isocyanoacetate | AgOTf (10 mol%), H₂O, 80°C, 12 h | 3-(1H-Pyrrol-3-yl)-1H-inden-1-one derivatives | 65–78% |
Mechanistically, the hydroxyl group facilitates intramolecular cyclization via nucleophilic attack, forming a ketone intermediate. The pyrrole nitrogen acts as a directing group for regioselective bond formation .
Multicomponent Syntheses
Under solvent-free conditions, the compound reacts with alkyl 2-aminoesters and 1,3-dicarbonyl compounds to generate trisubstituted pyrrols:
| Components | Catalyst | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| L-Tryptophan derivatives, dicarbonyls | KOH (catalytic) | 170°C, 5 min | 2,4,5-Trisubstituted-1H-pyrrol-3-ols | 15–45% |
Key steps include:
-
Nucleophilic attack by the amine on the carbonyl group.
-
5-exo-trig cyclization to form dihydropyrrolones.
Acid/Base-Mediated Rearrangements
The hydroxyl group undergoes acid-catalyzed dehydration or base-mediated epoxide formation:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.) | Reflux, 6 h | 1H-Inden-1-one derivatives | Heterocyclic intermediates | |
| NaOCl, NaOH | 0°C, 2 h | Epoxy-inden-pyrrol hybrids | Bioactive scaffold synthesis |
DFT studies confirm that electron-withdrawing groups (e.g., ester) stabilize intermediates by lowering LUMO energy (ΔG° = −23.4 kcal/mol) .
Catalytic Cross-Coupling
Indium(III) chloride promotes coupling with propargyloxybenzaldehydes:
| Partner | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-Propargyloxybenzaldehydes | InCl₃ (2 mol%) | p-Xylene, 140°C, 2 h | Benzooxazepino-pyrroloquinoxalines | 50–83% |
This one-pot process forms three new bonds (C–C, C–N, C–O) via:
Oxidation and Reduction
The secondary alcohol is redox-active:
| Reagent | Product | Selectivity | Source |
|---|---|---|---|
| PCC (pyridinium chlorochromate) | 2,3-Dihydro-1H-inden-1-one | >90% | |
| NaBH₄, MeOH | Diol derivatives | 78% |
Oxidation proceeds via a radical mechanism, while reduction retains the pyrrole aromaticity .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a valuable candidate for research in pharmacology and medicinal chemistry. Key areas of interest include:
Anticancer Activity
Research has indicated that derivatives of indole compounds similar to 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol show promising anticancer properties. For instance, studies have demonstrated that modifications to the structure can enhance growth inhibition in various cancer cell lines. A notable case study highlighted the effectiveness of such derivatives in inhibiting tumor growth in vitro and in vivo models .
Neuroprotective Effects
In models of neurodegenerative diseases such as Alzheimer's, this compound has shown potential neuroprotective effects. A study reported that treatment with the compound improved cognitive functions and reduced neuroinflammation markers in animal models .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it disrupts bacterial cell membranes and inhibits metabolic pathways critical for bacterial survival .
Case Studies
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogues:
Biological Activity
1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 199.25 g/mol. The compound features a bicyclic structure integrating a pyrrole ring with an indene moiety, characterized by a hydroxyl group attached to the indene framework. This unique arrangement contributes to its diverse chemical reactivity and biological activity .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Neuroprotective Effects
- Studies have suggested that compounds with similar structures may possess neuroprotective properties. The modulation of neurotransmitter receptors could be a mechanism through which this compound exerts its effects.
2. Anticancer Potential
- Compounds structurally related to this compound have shown promise in cancer research. For instance, analogues have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .
3. Antimicrobial Activity
- There is evidence suggesting that nitrogen heterocycles like pyrrole derivatives can exhibit antimicrobial properties. The exploration of such compounds for their ability to combat bacterial infections is ongoing, with some derivatives showing effective inhibition against pathogenic strains .
The biological activity of this compound can be attributed to several mechanisms:
Binding Affinity Studies
- Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes and receptors. Understanding these interactions is crucial for drug design aimed at enhancing efficacy while minimizing side effects.
Cytotoxicity Evaluation
- In vitro studies have evaluated the cytotoxicity of this compound against different cell lines. For example, compounds with similar structures have shown dose-dependent cytotoxicity against cancer cells, suggesting that this compound may also exhibit similar properties .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methoxy-2,3-dihydro-1H-indene | Contains a methoxy group | Potential as PPARα modulators |
| 5-Methoxy-2,3-dihydro-1H-indene | Similar bicyclic structure | Unique substitution pattern affecting activity |
| 3-(1H-Pyrrol-2-yldimethyl)indole | Integrates an indole moiety | Notable for anti-cancer properties |
The uniqueness of this compound lies in its specific substitution patterns and functional groups that may impart distinct chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the efficacy of various derivatives related to this compound:
Antileishmanial Activity
- A study on pyrroloquinolinone derivatives demonstrated promising antileishmanial activity with certain compounds showing IC50 values as low as 5.35 μM against Leishmania donovani . While not directly related to 1-(1H-Pyrrol-3-yldihydro)-indene derivatives, these findings highlight the potential for similar structures to exhibit significant biological activities.
Antiviral Properties
- Research has indicated that some pyrrole-containing compounds can inhibit viral replication. For instance, certain derivatives showed effective inhibition against hepatitis C virus replication at micromolar concentrations . This suggests that exploring the antiviral potential of 1-(1H-Pyrrol-3-yldihydro)-indene could be worthwhile.
Q & A
Q. How can researchers optimize the synthesis of 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol to improve yield and purity?
Methodological Answer: To optimize synthesis, focus on solvent selection, catalyst efficiency, and purification steps. For example:
- Solvent Systems : Use mixed solvents like PEG-400:DMF (2:1) to enhance solubility of intermediates, as demonstrated in triazole-indole syntheses .
- Catalysts : Employ CuI (1.16 g per 8.61 mmol substrate) under nitrogen to stabilize reactive intermediates and reduce side reactions .
- Purification : Recrystallization from methanol or hot ethyl acetate effectively isolates the compound, as shown in analogous pyrrolidine derivatives .
- Monitoring : Track reaction progress via TLC (e.g., 70:30 EtOAc:hexanes, Rf = 0.49) .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer: Combine NMR, HRMS, and IR for structural validation:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign proton environments (e.g., aromatic δ 7.71 ppm, hydroxyl δ 8.62 ppm) and carbon shifts (e.g., pyrrolidine carbons at 50–55 ppm) .
- HRMS : Confirm molecular weight (e.g., m/z 335.1512 [M+H]<sup>+</sup> with <1 ppm error) .
- IR : Identify functional groups (e.g., OH stretch ~3200 cm<sup>−1</sup>) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Prioritize enzyme/receptor binding and cytotoxicity assays:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 1–100 µM concentrations .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC50 determination .
- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) to assess affinity .
Advanced Research Questions
Q. How can computational approaches predict the compound’s interactions with biological targets?
Methodological Answer: Leverage molecular docking and dynamics simulations:
- Docking : Use AutoDock Vina to model binding poses in target proteins (e.g., viral proteases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- AI-Driven Optimization : Train machine learning models on existing bioactivity data to predict modifications for enhanced binding .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer: Address discrepancies through iterative validation:
- Re-evaluate Force Fields : Adjust partial charges or torsional parameters in simulations to better match experimental binding kinetics .
- Experimental Controls : Repeat assays under varied conditions (e.g., pH, temperature) to identify confounding factors .
- Multi-Omics Integration : Cross-reference transcriptomic or metabolomic data to confirm target engagement .
Q. How does stereochemistry influence the compound’s biological activity?
Methodological Answer: Separate enantiomers and assess activity:
Q. What methodologies assess the compound’s environmental persistence and degradation pathways?
Methodological Answer: Conduct environmental fate studies:
- Hydrolysis/Photolysis : Expose to UV light (254 nm) or buffer solutions (pH 4–9) to track degradation half-lives .
- Biodegradation : Use OECD 301B tests with activated sludge to measure mineralization rates .
- Ecotoxicity : Perform Daphnia magna LC50 assays to evaluate aquatic toxicity .
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
Methodological Answer: Implement solvent recycling and catalysis:
- Microwave-Assisted Synthesis : Reduce reaction times and energy use (e.g., 30 minutes vs. 12 hours) .
- Heterogeneous Catalysts : Replace CuI with immobilized Cu nanoparticles to minimize waste .
- Solvent Recovery : Distill and reuse PEG-400:DMF mixtures .
Safety and Compliance
Q. What protocols ensure safe handling of this compound in laboratory settings?
Methodological Answer: Adhere to OSHA and EPA guidelines:
Q. How can researchers design SAR studies to identify critical functional groups?
Methodological Answer: Systematically modify substituents and assay:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
